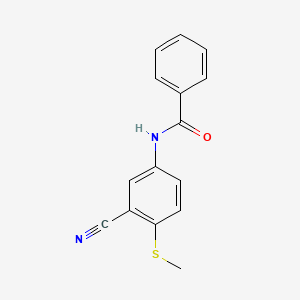
N-(3-Cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-Cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide” is a chemical compound with the CAS Number: 306980-89-2. It has a molecular weight of 268.34 and its IUPAC name is N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H12N2OS/c1-19-14-8-7-13(9-12(14)10-16)17-15(18)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“N-(3-Cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide” is a solid compound . The molecular weight of the compound is 268.34 .Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis and Biological Activity
N-(3-Cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide and its derivatives have been explored for their potential in heterocyclic synthesis, particularly in the creation of thiophene-2-carboxamide compounds. These derivatives exhibit significant biological activities, including antibiotic properties and effectiveness against both Gram-positive and Gram-negative bacteria. This research opens pathways for developing new antibiotic and antibacterial drugs, highlighting the compound's relevance in medicinal chemistry and pharmaceutical sciences (Ahmed, 2007).
Advancements in Organic Synthesis
Another area of application involves the intramolecular sulfoxide electrophilic sulfenylation in indoleanilides. Studies have shown that derivatives of N-(3-Cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide can undergo successful cyclization to form complex molecules with potential pharmaceutical applications. This demonstrates the compound's utility in advancing organic synthesis techniques, contributing to the development of novel therapeutic agents (Eggers et al., 2007).
Copper-Catalyzed Functionalization
Research into copper-catalyzed intermolecular amidation and imidation of unactivated alkanes using N-(3-Cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide derivatives has shown promising results in functionalizing C–H bonds. This work is significant for the field of catalysis, offering a novel approach to alkane functionalization and the synthesis of N-alkyl products. Such advancements could have wide-ranging implications in synthetic chemistry, enabling more efficient and sustainable chemical processes (Tran et al., 2014).
Synthesis of Sulfanilamide Derivatives
The compound has been utilized in the synthesis and characterization of sulfanilamide derivatives, highlighting its versatility in creating compounds with potential antimicrobial properties. These derivatives offer insight into the design of new molecules that could serve as the basis for developing antibiotics or other antimicrobial agents, underscoring the importance of N-(3-Cyano-4-(methylsulfanyl)phenyl)benzenecarboxamide in medicinal chemistry research (Lahtinen et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(3-cyano-4-methylsulfanylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-19-14-8-7-13(9-12(14)10-16)17-15(18)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPBCIPFYZTCEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-[[[2-[Methyl(prop-2-enoyl)amino]acetyl]amino]methyl]phenyl]pyrrolidine-1-carboxamide](/img/structure/B2838742.png)
![N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2838745.png)
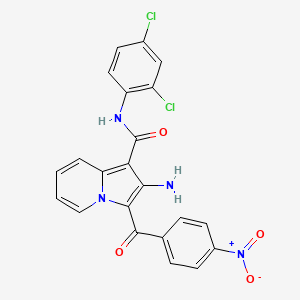
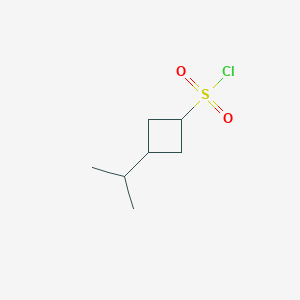

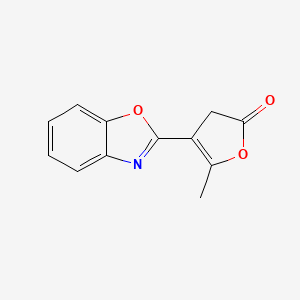
![[2-(2-Pyridinylmethoxy)phenyl]amine dihydrochloride](/img/no-structure.png)
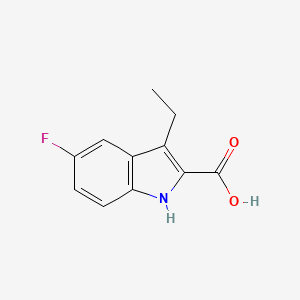
![4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2838755.png)
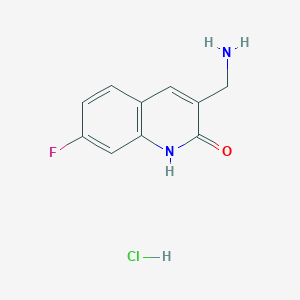

![3-[3-[Methyl(pyridin-4-ylmethyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2838762.png)
![1-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2838763.png)